Cas no 919-19-7 (Diethyl acetylphosphonate)

Diethyl acetylphosphonate Chemical and Physical Properties
Names and Identifiers
-
- Phosphonic acid,P-acetyl-, diethyl ester
- Diethyl Acetylphosphonate
- 1-diethoxyphosphorylethanone
- Acetylphosphonic Acid Diethyl Ester
- DIETHYLACETYLPHOSPHONATE
- O,O-Diethyl acetylphosphonate
- 1-(Diethoxyphosphinyl)ethanone
- Diethyl (1-oxoethyl)phosphonate
- Diethyl Acetylphosphonate , 97%
- YOHJPFQGGNEGSE-UHFFFAOYSA-N
- Phosphonic acid, acetyldiethyl ester
- Acetyl-phosphonic acid diethyl ester
- VZ31210
- Phosphonic acid,p-acetyl-,diethyl ester
- AS-6
- DTXSID50335132
- AKOS006228182
- MFCD00015138
- SCHEMBL282713
- AS-60552
- A844101
- EN300-257056
- D88440
- 919-19-7
- FT-0633095
- 1-diethoxyphosphorylethanone;Diethyl acetylphosphonate
- CS-0213053
- A1480
- DB-057275
- Diethyl acetylphosphonate
-
- MDL: MFCD00015138
- Inchi: 1S/C6H13O4P/c1-4-9-11(8,6(3)7)10-5-2/h4-5H2,1-3H3
- InChI Key: YOHJPFQGGNEGSE-UHFFFAOYSA-N
- SMILES: P(C(C([H])([H])[H])=O)(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 180.05500
- Monoisotopic Mass: 180.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 52.6
- XLogP3: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1,11 g/cm3
- Boiling Point: 115°C/20mmHg(lit.)
- Flash Point: 95.6°C
- Refractive Index: 1.4210-1.4240
- PSA: 62.41000
- LogP: 1.79900
- Solubility: Not determined
Diethyl acetylphosphonate Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
Diethyl acetylphosphonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D443168-100mg |
Diethyl Acetylphosphonate |
919-19-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WH163-5g |
Diethyl acetylphosphonate |
919-19-7 | 97.0%(GC) | 5g |
¥1656.0 | 2022-06-10 | |
Chemenu | CM344067-10g |
Acetylphosphonic acid diethyl ester |
919-19-7 | 95%+ | 10g |
$222 | 2024-07-20 | |
Enamine | EN300-257056-25.0g |
diethyl acetylphosphonate |
919-19-7 | 95% | 25.0g |
$394.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283723-5g |
Acetylphosphonic acid diethyl ester |
919-19-7 | 98% | 5g |
¥ŴňňƏ | 2023-07-25 | |
Ambeed | A566262-1g |
Diethyl acetylphosphonate |
919-19-7 | 98% | 1g |
$29.0 | 2024-08-02 | |
Ambeed | A566262-25g |
Diethyl acetylphosphonate |
919-19-7 | 98% | 25g |
$396.00 | 2021-07-07 | |
Fluorochem | 003469-5g |
Diethyl acetylphosphonate |
919-19-7 | 96% | 5g |
£81.00 | 2022-03-01 | |
Chemenu | CM344067-5g |
Acetylphosphonic acid diethyl ester |
919-19-7 | 95%+ | 5g |
$135 | 2024-07-20 | |
abcr | AB135689-10 g |
Acetylphosphonic acid diethyl ester, 95%; . |
919-19-7 | 95% | 10g |
€305.50 | 2023-06-24 |
Diethyl acetylphosphonate Related Literature
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1. 449. Methylenebisphosphonates and related compounds. Part II. Synthesis from α-keto-phosphonatesJ. A. Cade J. Chem. Soc. 1959 2272
-
2. NotesD. O'Meara,G. N. Richards,Alexander Lawson,D. H. Miles,T. E. Peacock,J. A. Cade,A. R. Katritzky,Richard A. Y. Jones,S. S. Bhatnagar,M. Nardelli,I. Chierici,El S. Amin,K. B. L. Mathur,H. S. Mehra,Lindsay H. Briggs,R. C. Cambie,R. H. Holdgate,R. N. Seelye,P. Naylor,G. R. Ramage,J. D. Backhurst,E. Bannister,F. A. Cotton J. Chem. Soc. 1960 1944
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Ganga B. Vamisetti,Raghunath Chowdhury,Sunil K. Ghosh Org. Biomol. Chem. 2017 15 3869
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Dorota Kowalczyk,?ukasz Albrecht Chem. Commun. 2015 51 3981
Additional information on Diethyl acetylphosphonate
Professional Introduction to Diethyl Acetylphosphonate (CAS No. 919-19-7)
Diethyl acetylphosphonate, with the chemical formula C6H11PO4, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 919-19-7, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile reactivity and potential applications in the synthesis of various pharmacologically active molecules.
The structure of diethyl acetylphosphonate consists of an acetyl group attached to a phosphonate moiety, which is further esterified with two ethyl groups. This particular arrangement imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The phosphonate group, in particular, is known for its ability to participate in nucleophilic substitution reactions, making it a useful building block for more complex molecules.
In recent years, diethyl acetylphosphonate has been explored for its role in the development of novel therapeutic agents. Its reactivity allows for the facile introduction of chiral centers and functional groups, which are critical for designing molecules with specific biological activities. For instance, researchers have utilized this compound in the synthesis of phosphonate-based inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
One of the most compelling aspects of diethyl acetylphosphonate is its application in medicinal chemistry. The phosphonate group can be incorporated into drug candidates to enhance their binding affinity and selectivity. This has led to several studies focusing on its use as a scaffold for developing small-molecule drugs that interact with biological targets in a highly specific manner. The compound's ability to undergo selective modifications also makes it an attractive candidate for library synthesis, where large collections of derivatives can be generated and screened for biological activity.
Recent advancements in synthetic methodologies have further expanded the utility of diethyl acetylphosphonate. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the introduction of complex functionalities into phosphonate derivatives with high efficiency. These methods have opened up new avenues for drug discovery, allowing chemists to design molecules with tailored properties that could lead to more effective treatments.
The pharmaceutical industry has also shown interest in diethyl acetylphosphonate due to its potential as a precursor for agrochemicals. Phosphonate-containing compounds are known for their herbicidal and fungicidal properties, and diethyl acetylphosphonate can be used to synthesize derivatives that exhibit these effects while maintaining environmental safety profiles. This dual application underscores the compound's versatility and broad industrial relevance.
In conclusion, diethyl acetylphosphonate (CAS No. 919-19-7) is a multifaceted compound with significant implications in both pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on the development of novel therapeutic agents and environmentally friendly crop protection products. As research continues to uncover new applications for this compound, its importance in the chemical industry is likely to grow even further.
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